molecular formula C9H15NO B12311417 rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis

Cat. No.: B12311417
M. Wt: 153.22 g/mol
InChI Key: VQEPOUOBSHNGPE-UHFFFAOYSA-N
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Description

rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis typically involves multiple steps. The synthetic route often starts with the preparation of the bicyclo[3.1.0]hexane core, followed by the introduction of the spirocyclic oxirane ring. The final step involves the addition of the methanamine group. Reaction conditions may include the use of specific catalysts, temperature control, and purification techniques to ensure the desired stereochemistry and purity of the compound.

Chemical Reactions Analysis

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific functional groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic systems.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to rac-[(1R,5S)-3-oxaspiro[bicyclo[310]hexane-2,1’-cyclobutane]-1-yl]methanamine, cis include other spirocyclic amines and oxiranes These compounds share structural similarities but may differ in their chemical reactivity and biological activity The uniqueness of rac-[(1R,5S)-3-oxaspiro[bicyclo[31

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-ylmethanamine

InChI

InChI=1S/C9H15NO/c10-6-8-4-7(8)5-11-9(8)2-1-3-9/h7H,1-6,10H2

InChI Key

VQEPOUOBSHNGPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3(CC3CO2)CN

Origin of Product

United States

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